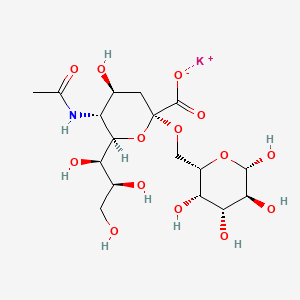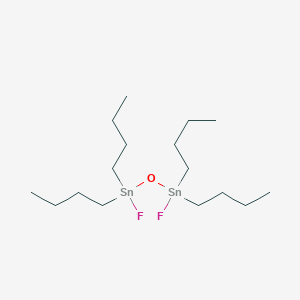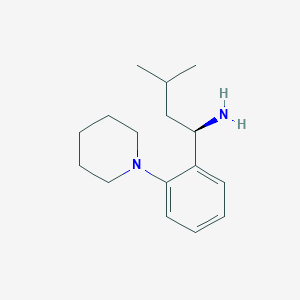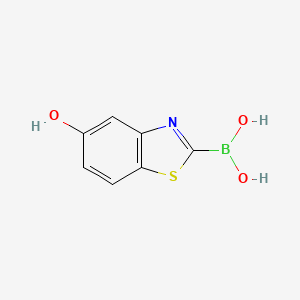
2-Aminophenol-4-(2'-methoxy)sulfonethylamide HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminophenol-4-(2’-methoxy)sulfonethylamide hydrochloride is an organic compound that belongs to the class of aminophenols It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring, along with a sulfonamide group and a methoxy group
Vorbereitungsmethoden
The synthesis of 2-Aminophenol-4-(2’-methoxy)sulfonethylamide hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with 2-nitrophenol, which is reduced to 2-aminophenol using hydrogen in the presence of a catalyst such as palladium on carbon or Raney nickel.
Sulfonation: The 2-aminophenol is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.
Methoxylation: The methoxy group is introduced through a methylation reaction using dimethyl sulfate or methyl iodide.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Analyse Chemischer Reaktionen
2-Aminophenol-4-(2’-methoxy)sulfonethylamide hydrochloride undergoes various chemical reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, such as the formation of ethers or esters.
Condensation: The compound can participate in condensation reactions to form Schiff bases or other imine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Aminophenol-4-(2’-methoxy)sulfonethylamide hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Aminophenol-4-(2’-methoxy)sulfonethylamide hydrochloride involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby affecting their catalytic activity.
Redox Reactions: It can participate in redox reactions, acting as a reducing agent or an oxidizing agent depending on the reaction conditions.
Molecular Pathways: The compound can modulate molecular pathways involved in cell signaling, apoptosis, and other biological processes.
Vergleich Mit ähnlichen Verbindungen
2-Aminophenol-4-(2’-methoxy)sulfonethylamide hydrochloride can be compared with other similar compounds:
2-Aminophenol: This compound lacks the sulfonamide and methoxy groups, making it less versatile in terms of chemical reactivity.
4-Aminophenol: Similar to 2-aminophenol, but with the amino group in the para position, it has different reactivity and applications.
2-Amino-4-methylphenol: This compound has a methyl group instead of a methoxy group, which affects its chemical properties and applications.
Eigenschaften
Molekularformel |
C9H15ClN2O4S |
|---|---|
Molekulargewicht |
282.75 g/mol |
IUPAC-Name |
3-amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C9H14N2O4S.ClH/c1-15-5-4-11-16(13,14)7-2-3-9(12)8(10)6-7;/h2-3,6,11-12H,4-5,10H2,1H3;1H |
InChI-Schlüssel |
UDYXDRMCLHMSOM-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNS(=O)(=O)C1=CC(=C(C=C1)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


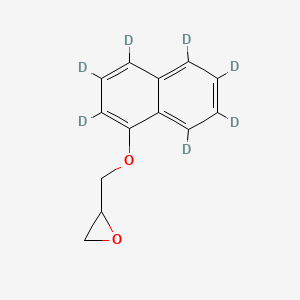
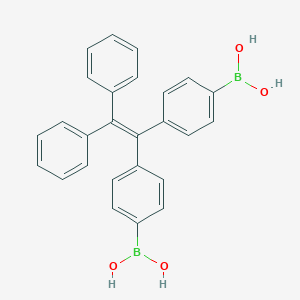
![N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine](/img/structure/B13404857.png)

![3-[[5-[(Dimethylamino)carbony pyrrolidinyl] thio]-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, (4-nitrophenyl)methyl ester](/img/structure/B13404860.png)

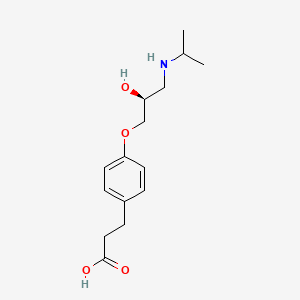
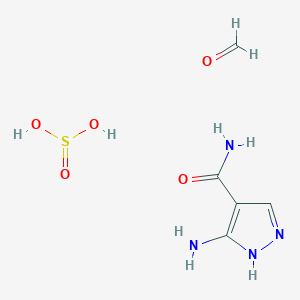
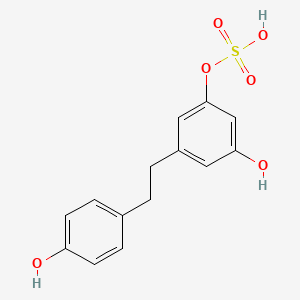
![5-[[(2-Hydroxyethoxy)methyl]amino]-2-amino-2,3-dihydro-4H-imidazol-4-one](/img/structure/B13404873.png)
